molecular formula C10H12ClNO B15315723 2-chloro-N-methyl-N-(4-methylphenyl)acetamide

2-chloro-N-methyl-N-(4-methylphenyl)acetamide

Cat. No.: B15315723
M. Wt: 197.66 g/mol
InChI Key: UIOTXBHLAMFPSS-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(4-methylphenyl)acetamide is a disubstituted acetamide derivative featuring a chloro group at the α-carbon and two N-substituents: a methyl group and a 4-methylphenyl group.

Key structural features include:

  • Intramolecular C–H⋯O hydrogen bonds that stabilize molecular conformation .
  • Intermolecular N–H⋯O and C–H⋯O hydrogen bonds in the crystal lattice, forming chains along the c-axis .
  • Spectroscopic data (FT-IR, NMR) confirm functional groups and aromatic substitution patterns .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-N-methyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C10H12ClNO/c1-8-3-5-9(6-4-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3

InChI Key

UIOTXBHLAMFPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are typically sourced in bulk, and the reactions are carried out in large reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-methyl-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the aromatic ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The properties of chloroacetamides are highly dependent on the nature and position of substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Physical and Chemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Interactions/Properties
2-Chloro-N-(4-methylphenyl)acetamide N-(4-methylphenyl) C₉H₁₀ClNO 199.64 87–89 N–H⋯O hydrogen bonds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide N-methyl, N-(4-nitrophenyl) C₉H₉ClN₂O₃ 228.63 109.5–110 Electron-withdrawing nitro group enhances polarity
2-Chloro-N-(4-fluorophenyl)acetamide N-(4-fluorophenyl) C₈H₇ClFNO 203.60 119–121 Intramolecular C–H⋯O interactions
2-Chloro-N-(4-chlorophenyl)acetamide N-(4-chlorophenyl) C₈H₇Cl₂NO 220.06 125–127 N–H⋯O hydrogen bonding chains
Alachlor (herbicide) N-(2,6-diethylphenyl), N-(methoxymethyl) C₁₄H₂₀ClNO₂ 269.77 39–42 Lipophilic groups enhance herbicidal activity

Key Observations:

  • Electron-donating groups (e.g., methyl in 4-methylphenyl) lower melting points compared to electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) due to reduced dipole-dipole interactions .
  • Halogen substituents (Cl, F) enhance thermal stability and intermolecular interactions via halogen bonding .

Crystallographic and Spectroscopic Differences

  • Crystal Packing : The 4-methylphenyl derivative forms chains via N–H⋯O and C–H⋯O bonds , while the 4-nitrophenyl analog exhibits denser packing due to nitro group polarity .
  • NMR Shifts: The methyl group in N-methyl-N-(4-methylphenyl)acetamide causes upfield shifts in ¹H NMR (δ 2.8–3.1 ppm for N–CH₃) compared to non-methylated analogs .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-methyl-N-(4-methylphenyl)acetamide?

The synthesis typically involves acylation of N-methyl-4-methylaniline with chloroacetyl chloride. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis of chloroacetyl chloride.
  • Stoichiometry : A 1:1 molar ratio of N-methyl-4-methylaniline to chloroacetyl chloride, with triethylamine as a base to neutralize HCl byproducts.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product .
  • Yield optimization : Excess chloroacetyl chloride (1.2 equivalents) improves yields to ~70-80% under reflux conditions .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using:

  • Melting point analysis : Sharp melting points within 1-2°C of literature values indicate high purity (e.g., 128-130°C for similar chloroacetamides) .
  • Chromatography : HPLC with a C18 column (methanol/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane) to confirm homogeneity .
  • Spectroscopy : FT-IR to verify carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H absence due to N-methylation .

Advanced Research Questions

Q. What challenges arise in the spectroscopic characterization of this compound, and how can they be addressed?

Key challenges include:

  • NMR splitting : Rotameric forms due to restricted rotation around the N–CO bond cause peak splitting in 1^1H NMR. Low-temperature NMR (-40°C) or DFT calculations can resolve this .
  • Crystallographic ambiguity : X-ray diffraction may reveal conformational flexibility in the acetamide group. Hydrogen bonding (e.g., N–H···O=C interactions) stabilizes specific conformations, as seen in related chloroacetamides .
  • Mass spectrometry : ESI-MS often shows [M+H]⁺ peaks at m/z 226.05 (C₁₀H₁₁ClNO⁺), with isotopic patterns confirming chlorine presence .

Q. How do structural modifications influence the biological activity of chloroacetamide derivatives?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity. For example, 2-chloro-N-(4-nitrophenyl) derivatives show 2x higher antifungal activity compared to methyl-substituted analogs .
  • Steric effects : Bulky groups at the 4-position reduce binding to biological targets like enzymes. Molecular docking studies suggest that 4-methyl groups optimize hydrophobic interactions without steric hindrance .
  • Hydrogen bonding : Crystal structures of related compounds (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide) reveal intermolecular N–H···O bonds that correlate with stability and bioavailability .

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